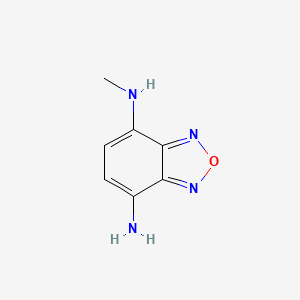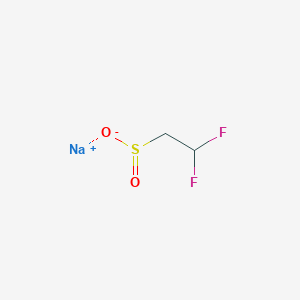
Sodium 2,2-difluoroethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-difluoroethane-1-sulfinate: is an organosulfur compound with the molecular formula C₂H₃F₂NaO₂S. It is a sodium salt of 2,2-difluoroethane-1-sulfinic acid and is used as a building block in organic synthesis. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoroethane-1-sulfinate typically involves the reaction of 2,2-difluoroethane-1-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. Common reagents used in this synthesis include sodium hydroxide or sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-difluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Organosulfur Compounds: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Sodium 2,2-difluoroethane-1-sulfinate is used as a building block for synthesizing various sulfur-containing compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or therapeutic agents. Its ability to form stable sulfur-containing compounds makes it useful in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in forming different sulfur-containing compounds makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of sodium 2,2-difluoroethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates that facilitate the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2,2-difluoroethane-1-sulfinate is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and form distinct products. The fluorine atoms can also enhance the compound’s ability to participate in specific reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C2H3F2NaO2S |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
sodium;2,2-difluoroethanesulfinate |
InChI |
InChI=1S/C2H4F2O2S.Na/c3-2(4)1-7(5)6;/h2H,1H2,(H,5,6);/q;+1/p-1 |
InChI Key |
ODTIDSMYIRYXQP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


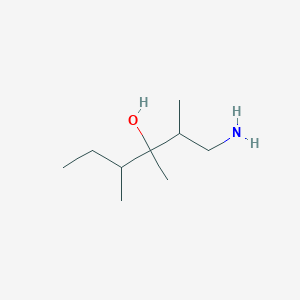
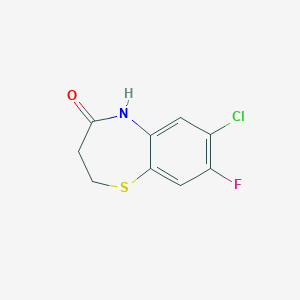
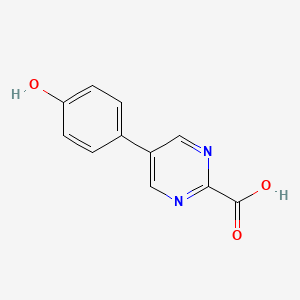
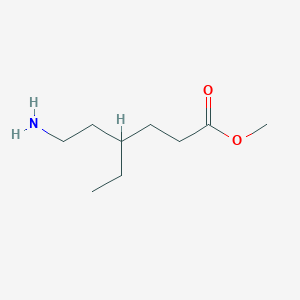
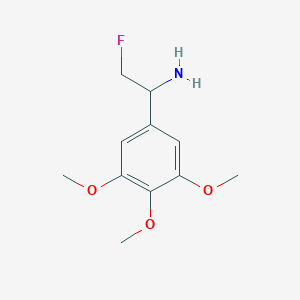
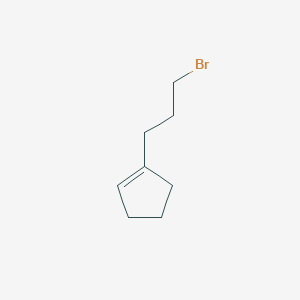

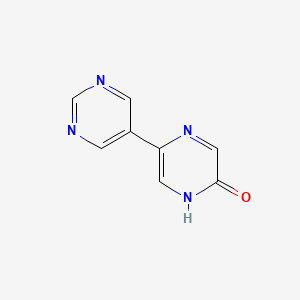
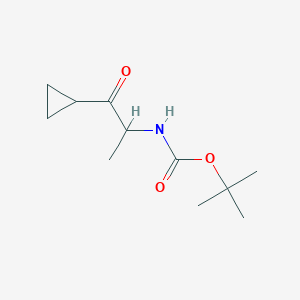
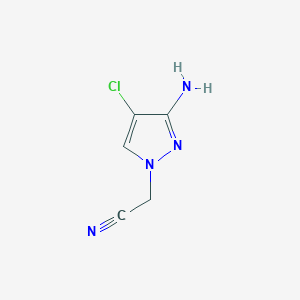


![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
